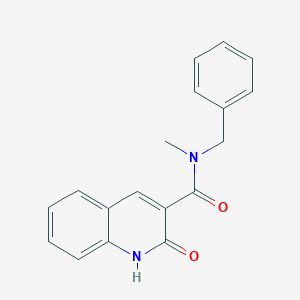![molecular formula C20H23N3O3S B7471482 N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide, commonly known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a potent and selective inhibitor of the ion channel associated with the NMDA receptor, which is responsible for the regulation of synaptic plasticity and memory formation. MK-801 has been widely used in scientific research as a tool to study the role of the NMDA receptor in various physiological and pathological processes.
Mécanisme D'action
MK-801 acts as a non-competitive antagonist of the N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor by binding to a site within the ion channel and blocking the flow of ions through the channel. This results in a reduction in the excitatory neurotransmission mediated by the N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor, leading to a decrease in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
MK-801 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter dopamine in the brain, leading to an increase in locomotor activity and stereotypy. It has also been shown to induce seizures and neurotoxicity in certain brain regions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MK-801 in lab experiments is its high potency and selectivity as an N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor antagonist. This allows for precise manipulation of N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor function in a variety of experimental paradigms. However, one limitation is that its effects on other neurotransmitter systems may confound the interpretation of results.
Orientations Futures
There are many potential future directions for research using MK-801. One area of interest is the role of the N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor in neurodevelopmental disorders such as autism spectrum disorder and schizophrenia. Another area of interest is the use of MK-801 as a tool to study the mechanisms underlying the development of chronic pain and the potential for N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor antagonists as analgesics. Additionally, the use of MK-801 as a tool to study the mechanisms underlying drug addiction and the potential for N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor antagonists as treatments for addiction warrants further investigation.
Méthodes De Synthèse
MK-801 is synthesized by the reaction of 3-(diethylsulfamoyl)-4-methylbenzoyl chloride with indole-2-carboxylic acid in the presence of a base, followed by purification using column chromatography. The synthesis of MK-801 is a complex and multi-step process, requiring expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
MK-801 has been used extensively in scientific research to study the role of the N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor in various physiological and pathological processes. It has been shown to be useful in the study of learning and memory, synaptic plasticity, pain perception, drug addiction, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-4-23(5-2)27(25,26)19-13-16(11-10-14(19)3)21-20(24)18-12-15-8-6-7-9-17(15)22-18/h6-13,22H,4-5H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWORYSZBMZJVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7471402.png)


![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)

![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
![5-chloro-N-[(1R)-1-thiophen-2-ylethyl]thiophene-2-sulfonamide](/img/structure/B7471450.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7471456.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)

![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)

![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)